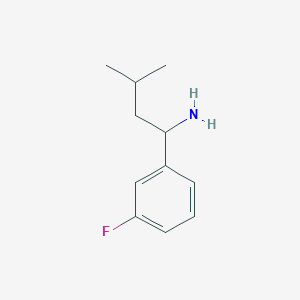

1-(3-Fluorophenyl)-3-methylbutan-1-amine

概要

説明

1-(3-Fluorophenyl)-3-methylbutan-1-amine is a synthetic organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical and biological properties

準備方法

The synthesis of 1-(3-Fluorophenyl)-3-methylbutan-1-amine typically involves several steps, starting with the preparation of the appropriate starting materials. One common synthetic route includes the following steps:

Preparation of 3-Fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using a suitable fluorinating agent.

Formation of 3-Fluorophenyl-2-nitropropene: The 3-fluorobenzaldehyde is then reacted with nitroethane in the presence of a base to form 3-fluorophenyl-2-nitropropene.

Reduction to this compound: The nitropropene is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

化学反応の分析

Acylation and Amide Formation

The primary amine undergoes acylation reactions with carboxylic acid derivatives. For example:

-

Reaction with Boc-protected amino acids : Using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in acetonitrile, the amine forms amides with tert-butoxycarbonyl (Boc)-protected valine. This reaction is critical for synthesizing peptidomimetic derivatives .

-

HATU-mediated coupling : With 5-bromopicolinic acid, the amine forms an amide bond under HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activation, yielding structurally complex analogs .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Boc-L-valine/HBTU | Boc-protected amide | 85–92% | Acetonitrile, RT, 12 h |

| 5-Bromopicolinic acid/HATU | Picolinamide derivative | 78% | DMF, 0°C → RT, 24 h |

Reductive Amination

The amine participates in reductive amination with aldehydes or ketones:

-

Boc-L-valinal coupling : Reaction with Boc-protected valinal followed by sodium triacetoxyborohydride (STAB) reduction yields secondary amines. Subsequent Boc deprotection with HCl/MeOH generates free amines for further functionalization .

| Substrate | Reducing Agent | Product | Yield |

|---|---|---|---|

| Boc-L-valinal | STAB | Secondary amine | 65% |

Salt Formation

The amine forms stable hydrochloride salts under acidic conditions:

-

Hydrochloride crystallization : Treatment with HCl in methanol produces the hydrochloride salt, enhancing solubility for pharmacological studies .

| Acid | Solvent | Salt Form | Purity |

|---|---|---|---|

| HCl (gas) | MeOH | Hydrochloride | >98% |

Oxidation Reactions

While direct oxidation of the amine is less common, related compounds undergo radical-based oxidation at benzylic positions:

-

Metal-catalyzed oxidation : Mn(III) complexes with acetic acid co-solvents abstract hydrogen from tertiary C–H bonds, forming ketones (e.g., cyclohexanone from cyclohexane) . Though not directly observed for this compound, analogous pathways are plausible.

| Catalyst | Oxidant | Product | TON* |

|---|---|---|---|

| Mn(III)-pyrolidine complex | HO/AcOH | Ketone | ≤154 |

*TON = Turnover number

Fluorine-Specific Reactivity

-

Directed ortho-metalation : The fluorine atom directs lithiation at adjacent positions, enabling functionalization of the aromatic ring.

-

Electrophilic aromatic substitution : Under strong Lewis acid catalysis (e.g., AlCl), nitration or sulfonation may occur at activated positions.

Metabolic Transformations

In pharmacological contexts, the compound undergoes hepatic metabolism:

-

N-Demethylation : Cytochrome P450 enzymes (CYP3A4/2D6) oxidize the methyl group, producing primary amine metabolites .

-

Hydroxylation : Para-hydroxylation of the phenyl ring forms catechol-like derivatives, which are subsequently glucuronidated .

Comparative Reactivity

The meta-fluorine substitution differentiates this compound from analogs:

| Compound | Key Reaction Difference |

|---|---|

| 1-(4-Fluorophenyl) isomer | Higher electrophilic substitution para to F |

| 1-(2-Fluorophenyl) isomer | Enhanced steric hindrance at ortho position |

科学的研究の応用

Medicinal Chemistry

A. Opioid Receptor Modulation

Research has indicated that compounds structurally similar to 1-(3-Fluorophenyl)-3-methylbutan-1-amine may act as selective antagonists for opioid receptors, particularly the kappa (κ) opioid receptor. Studies have shown that such antagonists can reduce stress-induced behaviors in animal models, suggesting potential applications in treating anxiety, depression, and addiction disorders . For instance, κ opioid receptor antagonists have demonstrated efficacy in reducing cocaine self-administration and alleviating withdrawal symptoms associated with nicotine and alcohol dependence .

B. Antidepressant Properties

The compound's ability to modulate neurotransmitter systems makes it a candidate for antidepressant research. Its structural features allow for interactions with serotonin and norepinephrine transporters, which are critical targets in the treatment of depression .

Chemical Synthesis

A. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique fluorine substituent enhances lipophilicity and biological activity, making it valuable in the development of new therapeutic agents .

B. Synthesis of Novel Compounds

The compound can be used to synthesize derivatives with modified functional groups that may exhibit improved pharmacological properties. For example, the introduction of different substituents on the aromatic ring can lead to compounds with enhanced selectivity for specific biological targets .

Psychostimulant Research

There is ongoing research into the psychostimulant effects of compounds related to this compound. These studies focus on their potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to their stimulant properties that affect dopamine pathways .

Data Table: Summary of Applications

Case Studies and Research Insights

Several studies have explored the pharmacological effects of compounds related to this compound:

- Study on Opioid Receptor Antagonists : Research demonstrated that selective κ opioid receptor antagonists could significantly reduce stress-induced behaviors in rodents, highlighting their potential therapeutic use in mood disorders .

- Synthesis of Fluorinated Compounds : A study focused on synthesizing various fluorinated analogs revealed that modifications to the amine structure could lead to compounds with improved selectivity and potency against specific biological targets .

作用機序

The mechanism of action of 1-(3-Fluorophenyl)-3-methylbutan-1-amine involves its interaction with monoamine neurotransmitter systems. It acts as a monoamine releaser, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and inhibition of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound’s fluorine substitution enhances its ability to cross the blood-brain barrier, making it more effective in exerting its central nervous system effects.

類似化合物との比較

1-(3-Fluorophenyl)-3-methylbutan-1-amine can be compared with other substituted amphetamines, such as:

3-Fluoroamphetamine: Similar in structure but with different pharmacological properties.

4-Fluoroamphetamine: Another fluorinated amphetamine with distinct effects and applications.

3-Methylamphetamine: Lacks the fluorine substitution, resulting in different chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.

生物活性

1-(3-Fluorophenyl)-3-methylbutan-1-amine, also known as a derivative of amphetamine, is a compound of interest due to its potential biological activity and therapeutic applications. The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for further pharmacological studies.

- Chemical Formula : C11H16FN

- Molecular Weight : 195.25 g/mol

- CAS Number : 1183422-59-4

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems in the brain, particularly through the modulation of dopamine and norepinephrine receptors. The fluorine atom in the phenyl ring may enhance binding affinity to these receptors, potentially leading to stimulant effects similar to other amphetamines.

Stimulant Properties

Preliminary studies suggest that this compound exhibits stimulant properties. These effects are hypothesized to arise from its ability to increase the release of neurotransmitters, particularly dopamine, which plays a crucial role in mood regulation and cognitive function.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of amphetamines can significantly impact their biological activity. The presence of the fluorine atom is believed to enhance the compound's potency and selectivity towards specific receptors compared to non-fluorinated analogs.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated phenyl group | Potential stimulant effects |

| 1-(4-Fluorophenyl)-3-methylbutan-1-amine | Para-fluorination | Different receptor interactions |

| 3-Methylbutan-1-amine | No fluorination | Lower potency |

Study on Neurotransmitter Interaction

A study published in PubMed explored the interactions of various fluorinated compounds with neurotransmitter receptors. It was found that compounds with fluorinated phenyl groups, like this compound, showed increased binding affinity compared to their non-fluorinated counterparts, suggesting enhanced biological activity through better receptor interaction .

Pharmacokinetic Properties

Fluorination has been shown to alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The introduction of a fluorine atom can improve lipophilicity but may also affect metabolic stability. Studies indicate that compounds with optimal fluorination patterns exhibit improved pharmacokinetic profiles, which could enhance their therapeutic potential .

Safety and Toxicology

Safety data sheets indicate that while this compound is not classified as hazardous under GHS criteria, standard precautions should be taken during handling and use . Further toxicological studies are necessary to fully understand the safety profile of this compound.

特性

IUPAC Name |

1-(3-fluorophenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBSWZXWHGDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。